N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide
CAS No.: 954094-26-9
Cat. No.: VC4295424
Molecular Formula: C18H22N4O3S2
Molecular Weight: 406.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954094-26-9 |
|---|---|
| Molecular Formula | C18H22N4O3S2 |
| Molecular Weight | 406.52 |
| IUPAC Name | 2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide |
| Standard InChI | InChI=1S/C18H22N4O3S2/c1-3-7-19-16(24)9-15-10-26-18(22-15)27-11-17(25)21-14-6-4-5-13(8-14)20-12(2)23/h4-6,8,10H,3,7,9,11H2,1-2H3,(H,19,24)(H,20,23)(H,21,25) |
| Standard InChI Key | DYYGPBFMEVRHNU-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Introduction
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential pharmacological properties. This compound is synthesized through multi-step organic reactions, which require precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Synthesis of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide
The synthesis of this compound typically involves several key steps:
Each step requires careful optimization to ensure the desired yield and purity of the final compound.
Potential Applications
Research into similar compounds suggests that they may modulate pathways related to cancer or inflammatory diseases. The potential applications of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide include:
| Application Area | Potential Use |
|---|---|
| Cancer Research | Modulation of cancer-related pathways |
| Inflammatory Diseases | Inhibition of inflammatory processes |
Further research is needed to fully elucidate its mechanism of action and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume